molecular formula C19H15N3O3S2 B1683695 Tyrphostin AG 825 CAS No. 149092-50-2

Tyrphostin AG 825

Cat. No.: B1683695
CAS No.: 149092-50-2
M. Wt: 397.5 g/mol
InChI Key: KXDONFLNGBQLTN-UHFFFAOYSA-N
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Description

AG 825, also known as Tyrphostin AG 825, is a selective and ATP-competitive inhibitor of the ErbB2 receptor. This compound is known for its ability to suppress tyrosine phosphorylation, with an IC50 value of 0.35 micromolar. AG 825 has demonstrated significant anti-cancer activity and is known to accelerate apoptosis in human neutrophils .

Scientific Research Applications

AG 825 has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for Tyrphostin AG 825 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . It also advises against letting the product enter drains .

Future Directions

Tyrphostin AG 825 has been shown to have therapeutic potential in neutrophilic inflammatory disease . It has also been suggested that combined inhibition of ErbB2 and nucleolin could improve breast cancer treatment efficacy . Furthermore, this compound has been found to be preferentially toxic to prostate cancer cells that are phenotypically androgen independent .

Preparation Methods

AG 825 is synthesized through a series of chemical reactions involving the introduction of various functional groups to a benzothiazole core. The synthetic route typically involves the following steps:

    Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole ring.

    Introduction of the cyanoacetamide group: This step involves the reaction of the benzothiazole derivative with cyanoacetic acid or its ester in the presence of a base.

    Formation of the final product:

Chemical Reactions Analysis

AG 825 undergoes several types of chemical reactions, including:

    Oxidation: AG 825 can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of AG 825 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: AG 825 can undergo substitution reactions where functional groups on the benzothiazole ring are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

AG 825 is unique in its selective inhibition of the ErbB2 receptor. Similar compounds include:

AG 825’s specificity for the ErbB2 receptor and its potent anti-cancer activity make it a valuable tool in scientific research.

Properties

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDONFLNGBQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017143
Record name Tyrphostin AG 825
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149092-50-2
Record name 3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149092-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin AG 825
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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